molecular formula C22H42N2O5S B12818939 Dicyclohexylamine (2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoate

Dicyclohexylamine (2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoate

Cat. No.: B12818939
M. Wt: 446.6 g/mol
InChI Key: MWDURGIAMJOSBG-LYZYBISQSA-N
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Description

Dicyclohexylamine (2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoate is a complex organic compound that features a tert-butoxycarbonyl-protected amino group, a hydroxyl group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexylamine (2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoate typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

    Introduction of the Methylthio Group: The methylthio group is added via a substitution reaction, typically using methylthiol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can undergo substitution reactions with nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methylthiol, thiols, amines.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiol or amine derivatives.

Scientific Research Applications

Dicyclohexylamine (2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-(methylthio)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical reactions. The hydroxyl and methylthio groups also contribute to the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylamine (2S,3S)-3-amino-2-hydroxy-4-(methylthio)butanoate: Lacks the tert-butoxycarbonyl protection.

    Dicyclohexylamine (2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate: Lacks the methylthio group.

Properties

Molecular Formula

C22H42N2O5S

Molecular Weight

446.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C12H23N.C10H19NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)11-6(5-17-4)7(12)8(13)14/h11-13H,1-10H2;6-7,12H,5H2,1-4H3,(H,11,15)(H,13,14)/t;6-,7+/m.1/s1

InChI Key

MWDURGIAMJOSBG-LYZYBISQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSC)[C@@H](C(=O)O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC)C(C(=O)O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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